2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .
Synthesis Analysis
The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are involved in various chemical syntheses and structural analyses. For instance, the compound is used in the synthesis of pentacyclic condensation products, as demonstrated by Ilaš et al. (2008), where they explored the formation of tetramethyl-dinitro-hexahydro-benzoxazine derivatives using mixed anhydride reduction methods (Ilaš et al., 2008). Similarly, Ye et al. (2015) synthesized novel N-acyl derivatives of dimethyl-benzoxazine, highlighting their use in obtaining structurally diverse compounds (Ye et al., 2015).
Biological Activity and Pharmacological Potential
In the field of pharmacology, research has been conducted to understand the biological activities of benzoxazine derivatives. Pirotte et al. (2019) investigated the isosteres of dimethyl-benzoxazines, examining their effects as inhibitors of insulin release and vascular smooth muscle relaxants (Pirotte et al., 2019). Matsumoto et al. (1996) explored the potassium channel-activating effects of benzoxazine derivatives, identifying compounds with potent oral antihypertensive effects (Matsumoto et al., 1996).
Material Science and Polymer Chemistry
In material science, Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, contributing to the understanding of polymer curing reactions (Dunkers & Ishida, 1999). Additionally, Li et al. (2014) investigated the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, providing insights into the nucleophilic addition reactions involved in polymer chemistry (Li et al., 2014).
Environmental and Ecological Applications
The ecological roles and bioactivities of benzoxazine derivatives have also been studied. Macias et al. (2009) examined the phytotoxic, antifungal, and antimicrobial effects of benzoxazinones, a class related to benzoxazine compounds, highlighting their potential as natural herbicide models (Macias et al., 2009).
Analytical Chemistry
In analytical chemistry, Moloney et al. (1992) performed a qualitative analysis of the stability of the oxazine ring in various benzoxazine derivatives using proton nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical properties (Moloney et al., 1992).
properties
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
58960-12-6 | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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